D-Serine, N-cyclohexyl-
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Overview
Description
D-Serine, N-cyclohexyl-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of a protection-deprotection strategy, where the amino group is first protected, then the cyclohexyl group is introduced, and finally, the protecting group is removed .
Industrial Production Methods: the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the formation of impurities .
Chemical Reactions Analysis
Types of Reactions: D-Serine, N-cyclohexyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, D-Serine, N-cyclohexyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic applications. It is particularly of interest in the study of neurodegenerative diseases and psychiatric disorders .
Medicine: In medicine, D-Serine, N-cyclohexyl- is being investigated for its potential use in treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various applications .
Mechanism of Action
D-Serine, N-cyclohexyl- exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and neurotransmission, and its activation requires the binding of both glutamate and a co-agonist like D-serine . The compound modulates the receptor’s activity, influencing various neural processes and pathways .
Comparison with Similar Compounds
D-Serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.
L-Serine: The L-enantiomer of serine, which plays a more general role in protein synthesis and metabolism.
Uniqueness: D-Serine, N-cyclohexyl- is unique due to the presence of the cyclohexyl group, which may confer different chemical and biological properties compared to its parent compound and other analogs. This structural modification can influence its interactions with receptors and enzymes, potentially leading to novel applications and effects .
Properties
CAS No. |
915405-06-0 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-(cyclohexylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h7-8,10-11H,1-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
KSKBNEPTTKVOSD-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)N[C@H](CO)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(CO)C(=O)O |
Origin of Product |
United States |
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